Macrocarpal H Macrocarpal H 5-[1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde is a natural product found in Eucalyptus globulus with data available.
Brand Name: Vulcanchem
CAS No.: 179388-53-5
VCID: VC21363475
InChI: InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3
SMILES: CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Molecular Formula: C28H40O6
Molecular Weight: 472.6 g/mol

Macrocarpal H

CAS No.: 179388-53-5

Cat. No.: VC21363475

Molecular Formula: C28H40O6

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

Macrocarpal H - 179388-53-5

Specification

CAS No. 179388-53-5
Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
IUPAC Name 2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Standard InChI InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3
Standard InChI Key OOAOETHJYYAVCC-UHFFFAOYSA-N
Isomeric SMILES CC(C)CC([C@@H]1CCC(=C)[C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
SMILES CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Canonical SMILES CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Appearance Yellow powder

Introduction

Macrocarpal H is a complex organic compound classified as a eudesmane sesquiterpenoid, which is a type of sesquiterpenoid with a structure based on the eudesmane skeleton . It is primarily isolated from the leaves of Eucalyptus globulus and is part of a group of compounds known as macrocarpals, which also include macrocarpals A, B, C, I, and J . Macrocarpal H is characterized by its unique chemical structure and potential biological activities, particularly its antibacterial properties.

Biological Activities

Macrocarpal H exhibits notable antibacterial activity, particularly against oral pathogens. This activity is attributed to its ability to inhibit glucosyltransferase enzymes, which are essential for bacterial adhesion and biofilm formation . The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes critical for bacterial survival.

Potential Applications

Given its antibacterial properties, Macrocarpal H has potential applications in pharmaceuticals, especially in developing treatments for dental infections or as additives in oral care products. Additionally, its role in lipid metabolism could make it a compound of interest in studies related to metabolic disorders or oxidative stress.

Comparison with Other Macrocarpals

Macrocarpal H shares structural similarities with other macrocarpals but stands out due to its potent antibacterial activity against oral pathogens. The following table compares Macrocarpal H with other macrocarpals:

CompoundStructure TypeAntibacterial ActivityUnique Features
Macrocarpal APhloroglucinol-sesquiterpeneModerateFirst identified compound in the series
Macrocarpal BPhloroglucinol-sesquiterpeneModerateSimilar structure to A
Macrocarpal CPhloroglucinol-sesquiterpeneHighNotable for self-aggregation behavior
Macrocarpal IPhloroglucinol-sesquiterpeneLowLess studied; limited data available
Macrocarpal JPhloroglucinol-sesquiterpeneModerateRecently discovered
Macrocarpal HPhloroglucinol-sesquiterpeneHighEffective against oral pathogens

Research Findings and Future Directions

Research on Macrocarpal H primarily focuses on its antibacterial activity and potential applications in oral health. Further studies are needed to fully understand its mechanism of action and to explore its interactions with other biomolecules, which could reveal additional therapeutic potentials. The compound's unique structure and biological activities make it a significant subject for further research in medicinal chemistry and pharmacology.

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